molecular formula C12H10O3S B2951320 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid CAS No. 63471-83-0

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid

Cat. No. B2951320
CAS RN: 63471-83-0
M. Wt: 234.27
InChI Key: FDRBYNKJXWUFJO-UHFFFAOYSA-N
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Description

“4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” is a chemical compound with the molecular formula C12H12O2S . It has a molecular weight of 220.29 .


Synthesis Analysis

The synthesis of benzothiophene derivatives, including “4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid”, has been a subject of research. One method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with formaldehyde in concentrated hydrochloric acid . Another approach is the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .


Molecular Structure Analysis

The molecular structure of “4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” consists of a benzothiophene ring attached to a butanoic acid group . The benzothiophene ring is a sulfur analogue of the indole ring found in the amino acid tryptophan .

Scientific Research Applications

Medicinal Chemistry: Enzyme Inhibition

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid: plays a significant role as an intermediate in synthesizing heterocyclic compounds like pyridines and quinolines . Its importance in medicinal chemistry is highlighted by its ability to inhibit the enzyme acetylcholinesterase (AChE) , which is a target for treatments of conditions like Alzheimer’s disease .

Drug Design: Carborane Analogues

In the realm of drug design, carborane-containing drugs have emerged as platforms for mechanism-based therapies . The benzothiophene moiety, similar to 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid , can be incorporated into carborane clusters to create new drugs with potential therapeutic applications.

Organic Synthesis: Photochromic Materials

The compound is used in the synthesis of photochromic materials, which are compounds that change color upon exposure to light . These materials have applications in optical data storage and photo-switchable dyes.

Industrial Chemistry: Material Precursor

4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid: is a precursor for various industrial chemicals and materials. It is used in the synthesis of compounds that require a benzothiophene structure as a building block.

Agricultural Chemistry: Herbicide Development

Benzothiophene derivatives have been explored for their herbicidal properties. The structural analogs of 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid have been studied for their potential use in developing new herbicides .

Environmental Studies: Pollutant Degradation

In environmental studies, benzothiophene derivatives are being researched for their ability to degrade pollutants. The compound’s reactivity makes it a candidate for studying degradation pathways of organic pollutants in the environment .

Future Directions

The future directions for “4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid” could involve further studies on its synthesis, chemical reactions, and potential applications. Benzothiophene derivatives have been studied for their potential in medicinal chemistry , suggesting possible future directions in this area.

Mechanism of Action

Target of Action

It’s known that derivatives of benzothiophene-3-carboxylic acids, which this compound is a part of, are considered valuable molecular scaffolds for medicinal chemistry . They have been selected over time for preclinical and clinical studies , indicating their potential interaction with biological targets.

Biochemical Pathways

Given the importance of benzothiophene derivatives in medicinal chemistry , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

properties

IUPAC Name

4-(1-benzothiophen-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-10(5-6-12(14)15)9-7-16-11-4-2-1-3-8(9)11/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRBYNKJXWUFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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